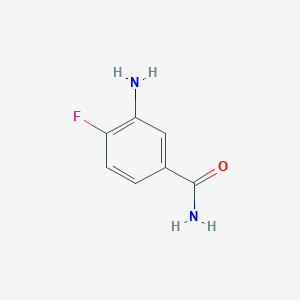

3-Amino-4-fluorobenzamide

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-amino-4-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,9H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTQWZYHHAPTFQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30588407 | |

| Record name | 3-Amino-4-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943743-25-7 | |

| Record name | 3-Amino-4-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Amino-4-fluorobenzamide CAS number and properties

CAS Number: 943743-25-7

This technical guide provides a comprehensive overview of 3-Amino-4-fluorobenzamide, a key fluorinated building block for researchers, scientists, and professionals in drug development. The document details its chemical and physical properties, spectroscopic data, a detailed synthesis protocol, and its applications in medicinal chemistry.

Chemical and Physical Properties

This compound is a solid organic compound.[1] Its core structure consists of a benzamide ring substituted with both an amino group and a fluorine atom, making it a valuable intermediate in the synthesis of more complex molecules. The strategic placement of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of derivative compounds.

| Property | Value | Source |

| CAS Number | 943743-25-7 | [1][2][3] |

| Molecular Formula | C₇H₇FN₂O | [1][2] |

| Molecular Weight | 154.14 g/mol | [1][2] |

| Appearance | Solid | [1] |

| InChI Key | YTQWZYHHAPTFQH-UHFFFAOYSA-N | [1] |

| SMILES String | NC(=O)c1ccc(F)c(N)c1 | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the structure and purity of this compound. The following data has been reported for its characterization.

| Spectroscopy | Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 5.24 (brs, 2H), 6.97 (m, 2H), 7.13 (brs, 1H), 7.26 (d, J = 7.8 Hz, 1H), 7.74 (brs, 1H)[2] |

Synthesis of this compound

The compound can be synthesized from its corresponding carboxylic acid, 3-amino-4-fluorobenzoic acid. The following protocol details a common laboratory-scale synthesis.

Experimental Protocol: Synthesis from 3-Amino-4-fluorobenzoic Acid [2]

-

Reactants and Reagents:

-

3-amino-4-fluorobenzoic acid (1.0 g, 6.4 mmol)

-

Dimethylformamide (DMF) (5.0 mL)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) (1.2 g, 7.7 mmol)

-

Ammonium chloride (NH₄Cl) (1.4 g, 26.9 mmol)

-

Hydroxybenzotriazole (HOBt) (1.1 g, 8.3 mmol)

-

Ice-cold water

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

-

Procedure:

-

A solution of 3-amino-4-fluorobenzoic acid (1.0 g, 6.4 mmol) in dimethylformamide (5.0 mL) is prepared.

-

The solution is cooled to 0 °C.

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (1.2 g, 7.7 mmol), ammonium chloride (1.4 g, 26.9 mmol), and hydroxybenzotriazole (1.1 g, 8.3 mmol) are added to the cooled solution.[2]

-

The resulting mixture is stirred at room temperature for 12 hours.[2]

-

Upon completion of the reaction, ice-cold water is added to the reaction mixture.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The resulting product is an orange-red solid with a reported yield of 61%.[2]

-

References

3-Amino-4-fluorobenzamide molecular structure and IUPAC name

This document provides a comprehensive technical overview of 3-Amino-4-fluorobenzamide, a key chemical intermediate in pharmaceutical research and development. It is intended for an audience of researchers, scientists, and professionals in the field of drug development.

Molecular Structure and IUPAC Name

This compound is an aromatic organic compound. Its structure consists of a benzene ring substituted with an amino group (-NH₂), a fluorine atom (-F), and a carboxamide group (-CONH₂). The substituents are positioned at the 3, 4, and 1 positions of the benzene ring, respectively.

The spatial arrangement of the amino and fluoro groups on the benzamide core makes it a valuable building block in the synthesis of more complex molecules, particularly kinase inhibitors and other targeted therapeutics.

Physicochemical and Spectroscopic Data

The key properties of this compound are summarized below. This data is essential for its identification, handling, and use in synthetic chemistry.

| Property | Value | Reference |

| Molecular Weight | 154.14 g/mol | [1] |

| Physical Form | Solid | |

| InChI | 1S/C7H7FN2O/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,9H2,(H2,10,11) | |

| InChI Key | YTQWZYHHAPTFQH-UHFFFAOYSA-N | |

| SMILES | NC(=O)c1ccc(F)c(N)c1 | |

| MDL Number | MFCD09728800 | |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 5.24 (brs, 2H), 6.97 (m, 2H), 7.13 (brs, 1H), 7.26 (d, J = 7.8 Hz, 1H), 7.74 (brs, 1H) | [1] |

Experimental Protocol: Synthesis

The following protocol details a common method for the synthesis of this compound from 3-amino-4-fluorobenzoic acid.[1]

Objective: To synthesize this compound via amide coupling.

Materials:

-

3-amino-4-fluorobenzoic acid (1.0 g, 6.4 mmol)

-

N,N-dimethyl-formamide (DMF) (5.0 mL)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) (1.2 g, 7.7 mmol)

-

Ammonium chloride (NH₄Cl) (1.4 g, 26.9 mmol)

-

Hydroxybenzotriazole (HOBt) (1.1 g, 8.3 mmol)

-

Ice-cold water

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A solution of 3-amino-4-fluorobenzoic acid (1.0 g, 6.4 mmol) in dimethylformamide (5.0 mL) is prepared in a reaction vessel.

-

The vessel is cooled to 0 °C in an ice bath.

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (1.2 g, 7.7 mmol), ammonium chloride (1.4 g, 26.9 mmol), and hydroxybenzotriazole (1.1 g, 8.3 mmol) are added to the solution at 0 °C.[1]

-

The resulting mixture is stirred at room temperature for 12 hours.[1]

-

Upon completion of the reaction (monitored by TLC), ice-cold water is added to the reaction mixture.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate and then concentrated under reduced pressure.

-

The resulting crude product is purified to afford this compound (yield: 600 mg, 61%) as an orange-red solid.[1]

Visualization of Synthesis Workflow

The logical flow of the synthesis protocol is depicted in the following diagram.

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to the Synthesis of 3-Amino-4-fluorobenzamide from 3-amino-4-fluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Amino-4-fluorobenzamide, a valuable building block in medicinal chemistry and drug development, from its precursor, 3-amino-4-fluorobenzoic acid. This document details two primary synthetic methodologies, presents quantitative data in a structured format, provides explicit experimental protocols, and visualizes the reaction pathways and workflows.

Introduction

This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds. The presence of the fluoro and amino groups on the benzamide scaffold allows for diverse downstream chemical modifications, making it a versatile starting material in the development of novel therapeutics. This guide explores two robust and commonly employed methods for its synthesis from 3-amino-4-fluorobenzoic acid: a direct amidation using peptide coupling reagents and a two-step process via an acyl chloride intermediate.

Synthetic Methodologies

Two principal methods for the conversion of 3-amino-4-fluorobenzoic acid to this compound are detailed below.

Method 1: Direct Amidation via Carbodiimide Coupling

This method utilizes a peptide coupling agent, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an activating agent, Hydroxybenzotriazole (HOBt), to facilitate the direct formation of the amide bond with an ammonia source.

Method 2: Two-Step Synthesis via Acyl Chloride Intermediate

This classic approach involves the initial conversion of the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂). The resulting 3-amino-4-fluorobenzoyl chloride is then reacted with ammonia to yield the final product.

Data Presentation

The following table summarizes the quantitative data associated with the primary synthetic method discussed in this guide.

| Parameter | Method 1: EDC/HOBt Coupling |

| Starting Material | 3-amino-4-fluorobenzoic acid |

| Key Reagents | EDC, HOBt, Ammonium Chloride |

| Solvent | N,N-Dimethylformamide (DMF) |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 12 hours |

| Yield | 61%[1] |

| Purity | Not explicitly stated, product isolated as a solid |

| Product Appearance | Orange-red solid[1] |

Characterization Data for this compound:

| Property | Data |

| Molecular Formula | C₇H₇FN₂O |

| Molecular Weight | 154.14 g/mol |

| CAS Number | 943743-25-7 |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 5.24 (brs, 2H), 6.97 (m, 2H), 7.13 (brs, 1H), 7.26 (d, J = 7.8 Hz, 1H), 7.74 (brs, 1H)[1] |

Experimental Protocols

Method 1: EDC/HOBt Coupling Protocol

This protocol is adapted from a known procedure for the synthesis of this compound.[1]

Materials:

-

3-amino-4-fluorobenzoic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

-

Hydroxybenzotriazole (HOBt)

-

Ammonium chloride (NH₄Cl)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Ice-cold water

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 3-amino-4-fluorobenzoic acid (1.0 g, 6.4 mmol) in dimethylformamide (5.0 mL), add 1-Ethyl-3-(3-dimethyllaminopropyl)carbodiimide hydrochloride (EDC-HCl) (1.2 g, 7.7 mmol), ammonium chloride (1.4 g, 26.9 mmol), and hydroxybenzotriazole (HOBt) (1.1 g, 8.3 mmol) at 0 °C.

-

Stir the resulting mixture at room temperature for 12 hours.

-

Upon completion of the reaction, add ice-cold water to the reaction mixture.

-

Extract the aqueous layer with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to afford this compound as an orange-red solid (600 mg, 61% yield).[1]

Method 2: Thionyl Chloride Protocol (Proposed)

This is a general procedure adapted for the specific synthesis of this compound.

Materials:

-

3-amino-4-fluorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Aqueous ammonia (concentrated)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

Step 1: Formation of 3-amino-4-fluorobenzoyl chloride

-

In a round-bottom flask under an inert atmosphere, suspend 3-amino-4-fluorobenzoic acid (1.0 eq) in anhydrous DCM or THF.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 - 2.0 eq) dropwise to the stirred suspension.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC (disappearance of starting material).

-

Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 3-amino-4-fluorobenzoyl chloride. This intermediate can often be used in the next step without further purification.

Step 2: Amide Formation

-

Dissolve the crude 3-amino-4-fluorobenzoyl chloride in an anhydrous aprotic solvent such as DCM or THF under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add an excess of concentrated aqueous ammonia dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by adding water.

-

Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Mandatory Visualizations

Signaling Pathways (Reaction Mechanisms)

References

Spectroscopic Profile of 3-Amino-4-fluorobenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-Amino-4-fluorobenzamide (CAS No. 943743-25-7). The document details available experimental and predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Furthermore, it outlines standardized experimental protocols for the acquisition of such spectra, offering a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and analytical chemistry.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₇H₇FN₂O[1]

-

Molecular Weight: 154.14 g/mol [1]

-

Appearance: Solid[1]

-

SMILES: C1=CC(=C(C=C1C(=O)N)N)F[2]

-

InChI Key: YTQWZYHHAPTFQH-UHFFFAOYSA-N[1]

Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Data Source |

| 7.74 | brs | 1H | -CONH₂ | Experimental[3] |

| 7.26 | d, J = 7.8 Hz | 1H | Ar-H | Experimental[3] |

| 7.13 | brs | 1H | -CONH₂ | Experimental[3] |

| 6.97 | m | 2H | Ar-H | Experimental[3] |

| 5.24 | brs | 2H | -NH₂ | Experimental[3] |

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz[3]

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C=O |

| ~150 (d, ¹JCF ≈ 240 Hz) | C-F |

| ~135 (d, ²JCF ≈ 15 Hz) | C-NH₂ |

| ~125 (d, ⁴JCF ≈ 3 Hz) | C-H |

| ~120 (d, ³JCF ≈ 5 Hz) | C-CONH₂ |

| ~118 (d, ²JCF ≈ 20 Hz) | C-H |

| ~115 (d, ³JCF ≈ 8 Hz) | C-H |

Note: These are predicted values and may differ from experimental results. Predictions are based on established principles of ¹³C NMR spectroscopy and data from structurally similar compounds.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Broad | N-H stretch (Amine and Amide) |

| 3200 - 3000 | Medium | C-H stretch (Aromatic) |

| 1680 - 1640 | Strong | C=O stretch (Amide I) |

| 1620 - 1580 | Medium | N-H bend (Amine) / C=C stretch (Aromatic) |

| 1400 - 1200 | Medium to Strong | C-N stretch, C-F stretch |

| 900 - 670 | Medium to Strong | C-H bend (Aromatic, out-of-plane) |

Note: These are predicted absorption ranges based on characteristic functional group frequencies.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 154 | High | [M]⁺ (Molecular Ion) |

| 138 | Medium | [M - NH₂]⁺ |

| 137 | Medium | [M - NH₃]⁺ |

| 110 | Medium | [M - CONH₂]⁺ |

| 95 | Medium | [C₆H₄F]⁺ |

Note: Fragmentation patterns are predicted based on the principles of mass spectrometry for aromatic amides. The molecular ion is expected to be prominent.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., DMSO-d₆)

-

NMR tube (5 mm diameter)

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry NMR tube.

-

Homogenization: Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

Tune and match the probe for the nucleus being observed (¹H or ¹³C).

-

-

Data Acquisition (¹H NMR):

-

Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

-

Use a standard pulse sequence (e.g., a 90° pulse).

-

Set the number of scans (typically 8-16 for a concentrated sample).

-

Set the relaxation delay (e.g., 1-2 seconds).

-

Acquire the Free Induction Decay (FID).

-

-

Data Acquisition (¹³C NMR):

-

Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).

-

Use a proton-decoupled pulse sequence.

-

Set a significantly higher number of scans (e.g., 128 or more) due to the low natural abundance of ¹³C.

-

Set an appropriate relaxation delay (e.g., 2-5 seconds).

-

Acquire the FID.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the spectrum.

-

Phase the spectrum to ensure all peaks are in the positive phase.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Method: Attenuated Total Reflectance (ATR)

Materials:

-

This compound sample (solid)

-

FTIR spectrometer with an ATR accessory (e.g., with a diamond crystal)

-

Solvent for cleaning (e.g., isopropanol or ethanol)

-

Lint-free wipes

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean and free of any residue.

-

Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small amount of the solid sample onto the center of the ATR crystal.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Acquire the sample spectrum. A typical measurement consists of 16-32 scans at a resolution of 4 cm⁻¹.

-

The spectral range is typically 4000-400 cm⁻¹.

-

-

Cleaning:

-

Release the pressure arm and remove the sample.

-

Clean the ATR crystal thoroughly with a lint-free wipe soaked in an appropriate solvent.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Method: Electron Ionization (EI)

Materials:

-

This compound sample

-

Mass spectrometer with an EI source (e.g., coupled to a Gas Chromatograph - GC-MS, or with a direct insertion probe)

-

Volatile solvent (if using GC-MS, e.g., methanol or dichloromethane)

Procedure:

-

Sample Introduction:

-

Direct Insertion Probe: Place a small amount of the solid sample in a capillary tube and insert it into the ion source via the probe. Gradually heat the probe to volatilize the sample.

-

GC-MS: Dissolve the sample in a suitable volatile solvent and inject it into the GC. The compound will be separated from the solvent and any impurities on the GC column before entering the mass spectrometer's ion source.

-

-

Ionization:

-

In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

-

This results in the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺).

-

-

Fragmentation:

-

The high energy of the ionization process causes the molecular ion to be in an excited state, leading to fragmentation into smaller, charged ions.

-

-

Mass Analysis:

-

The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

Solubility of 3-Amino-4-fluorobenzamide in Common Organic Solvents: A Technical Guide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility characteristics of 3-Amino-4-fluorobenzamide, a key chemical intermediate in various research and development applications. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive framework for its determination. It includes a predicted qualitative solubility profile based on structural analysis, detailed experimental protocols for accurate measurement, and a standardized format for data presentation. The methodologies outlined herein are aligned with industry standards to ensure reproducibility and reliability, catering to the needs of professionals in drug discovery and chemical synthesis.

Introduction

This compound is an aromatic amide containing amino and fluoro functional groups. These structural features play a significant role in its physicochemical properties, including its solubility in various organic solvents. Solubility is a critical parameter in numerous scientific and industrial processes, including reaction kinetics, purification, formulation development, and bioavailability assessment. An understanding of a compound's solubility is fundamental for process optimization and ensuring the quality and efficacy of the final product.

This guide serves as a primary resource for determining and understanding the solubility of this compound. While specific experimental data is not currently available in the literature, the following sections provide a robust methodology for obtaining this crucial information.

Predicted Qualitative Solubility Profile

Based on the molecular structure of this compound, which features a polar benzamide group capable of hydrogen bonding and a relatively nonpolar fluorophenyl ring, a qualitative solubility profile can be predicted. The presence of the amino and amide groups suggests some affinity for polar solvents, while the aromatic ring indicates potential solubility in certain non-polar environments.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | Sparingly Soluble | The amino and amide groups can form hydrogen bonds with the solvent's hydroxyl groups, but the overall aromatic character may limit high solubility. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble to Freely Soluble | These solvents are effective hydrogen bond acceptors and can solvate both the polar functional groups and the aromatic ring, leading to favorable dissolution. |

| Nonpolar | Toluene, Hexane, Dichloromethane | Poorly Soluble to Insoluble | The polar amide and amino moieties will significantly hinder solubility in nonpolar environments, which cannot effectively solvate these groups. |

| Aqueous | Water, PBS (pH 7.4) | Poorly Soluble | The hydrophobicity imparted by the fluorophenyl ring is expected to be the dominant factor, resulting in low aqueous solubility despite the hydrogen bonding groups. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable solubility data, the following experimental protocols are recommended. The equilibrium shake-flask method is considered the "gold standard" for determining thermodynamic solubility and is detailed below.[1][2]

Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to ±0.1 mg)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or equivalent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Equilibrium Shake-Flask Method

This method measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.[1][2][3]

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with the undissolved solid phase.[1]

-

Solvent Addition: Add a known volume or mass of the selected organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined by preliminary experiments, where samples are analyzed at different time points until the concentration in solution remains constant.[4]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.[3] Centrifugation prior to filtration can also be employed to facilitate the separation of the solid and liquid phases.

-

Sample Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (often the same solvent used for dissolution) to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[3][5] A calibration curve must be prepared using standard solutions of known concentrations.

Gravimetric Method (Alternative)

For solvents in which the compound has moderate to high solubility and that are easily evaporated, a gravimetric method can be used.[4][6]

Procedure:

-

Equilibration & Filtration: Prepare a saturated solution as described in steps 1-4 of the shake-flask method.

-

Weighing: Accurately weigh a clean, dry evaporating dish (W₁).

-

Sample Addition: Pipette a known volume of the clear, filtered saturated solution into the pre-weighed dish and weigh it again (W₂).

-

Evaporation: Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood or a vacuum oven at a temperature that does not cause decomposition of the solute).

-

Final Weighing: Once the solvent is completely removed, weigh the dish containing the dry solute (W₃).

-

Calculation: The solubility can be calculated as follows:

-

Mass of solute = W₃ - W₁

-

Mass of solvent = W₂ - W₃

-

Solubility ( g/100 g solvent) = [(W₃ - W₁) / (W₂ - W₃)] x 100

-

Data Presentation

Quantitative solubility data should be recorded in a clear and structured format to allow for easy comparison and interpretation. The following table provides a template for reporting the experimentally determined solubility of this compound.

Table 2: Quantitative Solubility of this compound at 25 °C

| Solvent | Solvent Class | Method Used | Solubility (mg/mL) | Solubility (mol/L) | Notes |

| e.g., Methanol | Polar Protic | e.g., HPLC-UV | [Experimental Value] | [Calculated Value] | |

| e.g., Ethanol | Polar Protic | e.g., HPLC-UV | [Experimental Value] | [Calculated Value] | |

| e.g., Acetone | Polar Aprotic | e.g., HPLC-UV | [Experimental Value] | [Calculated Value] | |

| e.g., Acetonitrile | Polar Aprotic | e.g., HPLC-UV | [Experimental Value] | [Calculated Value] | |

| e.g., DMSO | Polar Aprotic | e.g., HPLC-UV | [Experimental Value] | [Calculated Value] | |

| e.g., Toluene | Nonpolar | e.g., Gravimetric | [Experimental Value] | [Calculated Value] | |

| e.g., Dichloromethane | Nonpolar | e.g., HPLC-UV | [Experimental Value] | [Calculated Value] |

Molecular Weight of this compound: 154.14 g/mol

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the recommended shake-flask method for determining the solubility of this compound.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Conclusion

While quantitative solubility data for this compound is not currently documented in public literature, this technical guide provides the necessary framework for its empirical determination. The predicted qualitative profile suggests higher solubility in polar aprotic solvents. For precise and reliable data, the detailed shake-flask protocol is recommended. The standardized data presentation format and workflow diagram are intended to support researchers in generating, documenting, and communicating this critical physicochemical property, thereby facilitating its application in drug development and chemical research.

References

The Versatile Building Block: A Technical Guide to 3-Amino-4-fluorobenzamide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Amino-4-fluorobenzamide is a key chemical intermediate increasingly utilized in the landscape of modern organic synthesis, particularly within medicinal chemistry. Its unique structural features—a nucleophilic amino group, a carboxamide moiety, and a fluorine-substituted aromatic ring—make it a versatile scaffold for the construction of complex molecular architectures. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of target molecules, making this building block particularly attractive for the development of novel therapeutics. This guide provides an in-depth overview of the synthesis, key reactions, and applications of this compound, with a focus on its role in the generation of kinase and poly (ADP-ribose) polymerase (PARP) inhibitors.

Physicochemical Properties

A solid understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. Key properties are summarized below.

| Property | Value | Reference |

| CAS Number | 943743-25-7 | [1] |

| Molecular Formula | C₇H₇FN₂O | [1] |

| Molecular Weight | 154.14 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | Data not available | |

| Boiling Point | 277.8 ± 30.0 °C (Predicted) | |

| Density | 1.344 ± 0.06 g/cm³ (Predicted) | |

| SMILES | NC(=O)c1ccc(F)c(N)c1 | [1] |

| InChI | 1S/C7H7FN2O/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,9H2,(H2,10,11) | [1] |

Synthesis of this compound

The primary route to this compound involves the amidation of 3-amino-4-fluorobenzoic acid. This reaction is typically facilitated by standard peptide coupling reagents.

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 3-Amino-4-fluorobenzoic acid | EDCI·HCl, HOBt, NH₄Cl | DMF | 0 to 20 | 12 | 61 | [2] |

Experimental Protocol: Synthesis of this compound[2]

To a solution of 3-amino-4-fluorobenzoic acid (1.0 g, 6.4 mmol) in dimethylformamide (5.0 mL) at 0 °C are added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl) (1.2 g, 7.7 mmol), ammonium chloride (1.4 g, 26.9 mmol), and hydroxybenzotriazole (HOBt) (1.1 g, 8.3 mmol). The resulting mixture is stirred at room temperature for 12 hours. Upon completion of the reaction, ice-cold water is added to the reaction mixture, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford this compound as an orange-red solid (600 mg, 61% yield).

¹H NMR (400 MHz, DMSO-d₆): δ 5.24 (brs, 2H), 6.97 (m, 2H), 7.13 (brs, 1H), 7.26 (d, J = 7.8 Hz, 1H), 7.74 (brs, 1H).[2]

Key Reactions and Applications

This compound serves as a versatile precursor in a variety of chemical transformations, primarily leveraging the reactivity of its amino group and its potential for cross-coupling reactions.

Amide Bond Formation

The amino group of this compound readily participates in amide bond formation with carboxylic acids or their activated derivatives. This reaction is fundamental to its application in constructing larger molecules, including pharmaceutically active compounds.

| Amine | Carboxylic Acid/Acyl Halide | Coupling Reagents/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 3-Aminofurazan Derivative | 3-Fluorobenzoyl chloride | NaH | DMF | 60 | 48 | 50 | [3] |

| Morpholine | 3-Fluorobenzoic acid | HATU, DIPEA | DMF or DCM | 0 to RT | 2-4 | High | [4] |

| Benzylamine | 4-Amino-3-bromobenzoic acid | EDC, HOBt, DIPEA | DMF | RT | 12 | 85 |

To a dry round-bottom flask, add the carboxylic acid (1.0 eq), HATU (1.1 eq), and this compound (1.1 eq). Dissolve the solids in anhydrous DMF or DCM. Cool the mixture to 0 °C in an ice bath. Slowly add diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC. Upon completion, the reaction is quenched with water, and the product is extracted with an appropriate organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude product, which can be further purified by chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

The structure of this compound is amenable to palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, allowing for the formation of C-N and C-C bonds, respectively. These reactions are pivotal in the synthesis of complex drug molecules.

The Buchwald-Hartwig amination enables the coupling of the amino group of this compound with aryl halides or triflates. This reaction is a powerful tool for constructing arylamine moieties.

| Amine | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Morpholine | 4-Chlorotoluene | Pd(dba)₂, XPhos | NaOtBu | Toluene | Reflux | 6 | 94 |

A general procedure involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base in an appropriate solvent.

To a reaction vessel under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), the phosphine ligand (e.g., XPhos, SPhos), and the base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃). Add the aryl halide, this compound, and the solvent (e.g., toluene, dioxane). The reaction mixture is then heated until the starting materials are consumed, as monitored by TLC or GC-MS. After cooling, the reaction is worked up by partitioning between water and an organic solvent. The product is then isolated from the organic phase and purified by chromatography.

While the amino and amide groups can be reactive, under appropriate conditions, the aromatic ring of a halogenated derivative of this compound could participate in Suzuki-Miyaura coupling with boronic acids to form biaryl structures.

| Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1-Bromo-4-fluorobenzene | Phenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 70-110 | 3-48 | High | [5] |

| Aryl Halide | Heteroaryltrifluoroborate | Pd(OAc)₂, RuPhos | K₃PO₄ | n-Butanol | 100 | - | Good to Excellent | [6] |

In a typical procedure, the aryl halide is reacted with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.

To a flask are added the aryl halide derivative of this compound, the boronic acid, the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). A suitable solvent system (e.g., toluene/water, dioxane/water) is added, and the mixture is degassed. The reaction is then heated to the desired temperature and stirred until completion. The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is typically achieved by column chromatography.

Application in Drug Discovery

This compound is a prominent building block in the synthesis of targeted cancer therapies, particularly kinase inhibitors and PARP inhibitors.

Kinase Inhibitors: Targeting BCR-ABL and BTK

Derivatives of 3-aminobenzamide have been instrumental in the design of inhibitors for Bcr-Abl and Bruton's tyrosine kinase (BTK), which are key drivers in certain leukemias and lymphomas.[7][8]

The B-Cell Receptor (BCR) signaling pathway is crucial for the proliferation and survival of B-cells. Dysregulation of this pathway is a hallmark of many B-cell malignancies. Bruton's tyrosine kinase (BTK) is a critical downstream component of the BCR signaling cascade.

The BCR-ABL fusion protein, resulting from the Philadelphia chromosome translocation, is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML). Inhibitors targeting the ATP-binding site of the ABL kinase domain are a mainstay of CML therapy.

PARP Inhibitors: Exploiting Synthetic Lethality

Poly (ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA single-strand break repair. In cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, inhibition of PARP leads to the accumulation of double-strand breaks and subsequent cell death, a concept known as synthetic lethality. Benzamide-containing molecules, such as Olaparib, are potent PARP inhibitors.[9][10]

| Compound | PARP-1 IC₅₀ (nM) | PARP-2 IC₅₀ (nM) | Reference |

| Olaparib Analogue | - | - | [9] |

| Talazoparib | - | - | [10] |

The development of a PARP inhibitor often follows a structured workflow from the initial chemical synthesis to biological validation.

Conclusion

This compound has established itself as a valuable and versatile building block in organic synthesis. Its utility is particularly pronounced in the field of medicinal chemistry, where it serves as a key component in the synthesis of highly targeted and effective therapeutics. The strategic incorporation of this fluorinated benzamide moiety has led to the development of potent kinase and PARP inhibitors, underscoring its importance in modern drug discovery. The synthetic methodologies outlined in this guide provide a framework for the further exploration and application of this important chemical entity in the pursuit of novel and improved pharmaceuticals.

References

- 1. This compound AldrichCPR 943743-25-7 [sigmaaldrich.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The synthesis of Bcr-Abl inhibiting anticancer pharmaceutical agents imatinib, nilotinib and dasatinib - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. nbinno.com [nbinno.com]

- 7. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. data.epo.org [data.epo.org]

- 10. US9708319B1 - Synthesis of PARP inhibitor talazoparib - Google Patents [patents.google.com]

The Versatile Scaffold: An In-depth Technical Guide to the Applications of 3-Amino-4-fluorobenzamide in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-4-fluorobenzamide has emerged as a valuable and versatile building block in medicinal chemistry, offering a unique combination of reactive functional groups and favorable physicochemical properties. Its strategic placement of an amino group, a carboxamide, and a fluorine atom on a benzene ring provides a scaffold ripe for derivatization, enabling the synthesis of a diverse array of biologically active molecules. This technical guide delves into the core applications of this compound, with a particular focus on its role in the development of potent inhibitors of key cancer targets, including Poly (ADP-ribose) polymerase (PARP) and various protein kinases. This document provides a comprehensive overview of its synthetic utility, quantitative biological data of its derivatives, detailed experimental protocols, and visual representations of relevant signaling pathways and experimental workflows to serve as a resource for researchers in drug discovery and development.

Introduction: The Chemical and Medicinal Significance of this compound

This compound (CAS No: 943743-25-7, Molecular Formula: C₇H₇FN₂O, Molecular Weight: 154.14 g/mol ) is a fluorinated aromatic compound that has garnered significant interest in the field of medicinal chemistry.[1][2][3] The presence of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The amino and benzamide moieties serve as key pharmacophoric features and provide convenient handles for synthetic modification. The strategic ortho-positioning of the amino and fluoro groups can influence the conformation and electronic properties of the molecule, which can be exploited in rational drug design.

The primary utility of this compound lies in its role as a scaffold for the synthesis of targeted therapies, particularly in oncology. Its structural motifs are found in numerous potent inhibitors of enzymes that are critical for cancer cell survival and proliferation.

Applications in Medicinal Chemistry

The this compound core has been successfully incorporated into a range of therapeutic agents, most notably PARP inhibitors and kinase inhibitors.

PARP Inhibitors

Poly (ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to synthetic lethality, making it a prime target for cancer therapy. The benzamide group of this compound can mimic the nicotinamide moiety of the NAD+ substrate of PARP, forming key interactions in the enzyme's active site.

Kinase Inhibitors

Protein kinases are a large family of enzymes that regulate a majority of cellular processes. Dysregulation of kinase activity is a hallmark of many cancers, making them important therapeutic targets. The this compound scaffold has been utilized in the development of inhibitors for various kinases, including Bcr-Abl, which is associated with chronic myeloid leukemia (CML).

Quantitative Biological Data

The following tables summarize the in vitro activity of various compounds derived from scaffolds related to this compound, demonstrating the potential of this chemical starting point.

Table 1: In Vitro Activity of PARP Inhibitors

| Compound ID | Target | IC₅₀ (nM) | Cell Line | Reference |

| Olaparib | PARP-1 | 5 | - | [4] |

| Rucaparib | PARP-1 | 3.2 | - | [4] |

| Niraparib | PARP-1 | 3.8 | - | [4] |

| Talazoparib | PARP-1 | 0.57 | - | [5] |

| Compound 8a | PARP-1 | 36 | - | [4] |

Table 2: In Vitro Activity of Bcr-Abl Kinase Inhibitors

| Compound ID | Target | IC₅₀ (µM) | Cell Line | Reference |

| Imatinib | Bcr-Abl | - | K562 | [6] |

| NS-187 (9b) | Bcr-Abl | - | K562 | [6] |

| Compound 3m | Bcr-Abl (wild-type) | 1.273 | - | [7][8] |

| Compound 3m | Bcr-Abl (T315I mutant) | 39.89 | - | [7][8] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of the core molecule and representative assays for evaluating the biological activity of its derivatives.

Synthesis of this compound

Reaction Scheme:

Materials:

-

3-Amino-4-fluorobenzoic acid (1.0 g, 6.4 mmol)

-

N,N-dimethyl-formamide (DMF) (5.0 mL)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 g, 7.7 mmol)

-

Ammonium chloride (NH₄Cl) (1.4 g, 26.9 mmol)

-

Hydroxybenzotriazole (HOBt) (1.1 g, 8.3 mmol)

-

Ice-cold water

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure: [1]

-

To a solution of 3-amino-4-fluorobenzoic acid (1.0 g, 6.4 mmol) in dimethylformamide (5.0 mL), add 1-Ethyl-3-(3-dimethyllaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 g, 7.7 mmol), ammonium chloride (1.4 g, 26.9 mmol), and hydroxybenzotriazole (1.1 g, 8.3 mmol) at 0 °C.

-

Stir the resulting mixture at room temperature for 12 hours.

-

After completion of the reaction, add ice-cold water to the reaction mixture.

-

Extract the aqueous layer with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to afford this compound.

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a general method for the arylation of an aryl halide, a common step in the derivatization of this compound (after conversion of the amino group to a halide or triflate).

Materials:

-

Aryl halide (e.g., derivatized this compound) (1.0 eq)

-

Arylboronic acid (1.1-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq)

-

Solvent (e.g., Dioxane/Water, Toluene, DMF)

Procedure:

-

In a reaction vessel, combine the aryl halide, arylboronic acid, palladium catalyst, and base.

-

Add the solvent system to the vessel.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

PARP Inhibition Assay (Colorimetric)

This assay measures the activity of PARP by detecting the incorporation of biotinylated Poly (ADP-ribose) onto histone proteins.[9]

Materials:

-

Histone-coated 96-well plate

-

Recombinant PARP enzyme

-

Activated DNA

-

Biotinylated NAD+

-

Test compounds (dissolved in DMSO)

-

Streptavidin-HRP

-

TMB substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

-

Add test compounds at various concentrations to the wells of the histone-coated plate.

-

Add the PARP enzyme and activated DNA to each well.

-

Initiate the reaction by adding biotinylated NAD+.

-

Incubate the plate at 37°C for 1 hour.

-

Wash the plate multiple times with wash buffer to remove unbound reagents.

-

Add Streptavidin-HRP to each well and incubate at room temperature.

-

Wash the plate again to remove unbound Streptavidin-HRP.

-

Add TMB substrate and incubate until a blue color develops.

-

Stop the reaction by adding the stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the percent inhibition and determine the IC₅₀ value.

Kinase Inhibition Assay (Generic)

This is a general protocol for a biochemical kinase assay. Specific conditions will need to be optimized for each kinase-inhibitor pair.

Materials:

-

Kinase enzyme

-

Kinase substrate (peptide or protein)

-

ATP

-

Test compounds (dissolved in DMSO)

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

Procedure:

-

Add the kinase enzyme and test compounds at various concentrations to the wells of a microplate.

-

Incubate for a pre-determined time to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C or 37°C).

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Read the signal (luminescence or fluorescence) using a microplate reader.

-

Calculate the percent inhibition and determine the IC₅₀ value.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10][11][12]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the medicinal chemistry applications of this compound.

Signaling Pathways

Experimental Workflows

Conclusion

This compound stands out as a privileged scaffold in medicinal chemistry, offering a robust starting point for the development of targeted therapeutics. Its utility has been particularly demonstrated in the synthesis of potent PARP and kinase inhibitors for cancer treatment. The strategic incorporation of fluorine and the versatile reactivity of the amino and benzamide groups allow for extensive structure-activity relationship studies and the fine-tuning of pharmacokinetic and pharmacodynamic properties. This technical guide provides a foundational resource for researchers looking to leverage the potential of this compound in their drug discovery programs. The provided data, protocols, and visual aids are intended to facilitate the rational design and development of novel, effective therapeutic agents.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 3. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PI3K/AKT signalling pathway panel (ab283852) | Abcam [abcam.com]

- 6. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and broad-spectrum Bcr-Abl inhibitory activity of novel thiazolamide–benzamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and broad-spectrum Bcr-Abl inhibitory activity of novel thiazolamide–benzamide derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. rndsystems.com [rndsystems.com]

- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 11. MTT (Assay protocol [protocols.io]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Strategic Role of Fluorine in Enhancing the Biological Activity of Benzamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, capable of profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profile. This technical guide provides an in-depth examination of the role of fluorine in modulating the biological activity of benzamide derivatives, a versatile class of compounds with broad therapeutic applications. Through a detailed exploration of fluorine's effects on physicochemical properties, supported by quantitative data, experimental protocols, and visual diagrams, this document serves as a comprehensive resource for researchers engaged in the design and development of novel fluorinated benzamide-based therapeutics.

Introduction: The Unique Contribution of Fluorine in Medicinal Chemistry

Fluorine, the most electronegative element, possesses a unique combination of properties that make it a valuable tool in drug design.[1][2] Its small van der Waals radius (1.47 Å) allows it to act as a bioisostere of a hydrogen atom (1.20 Å) or a hydroxyl group, often without introducing significant steric hindrance.[1][3] The strength of the carbon-fluorine (C-F) bond, one of the strongest covalent bonds in organic chemistry, frequently imparts enhanced metabolic stability to drug candidates.[3][4] Furthermore, the introduction of fluorine can significantly alter a molecule's electronic properties, lipophilicity, and conformation, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to biological targets.[4][5][6]

Benzamide derivatives are a prominent class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antipsychotic, antiemetic, and anticancer effects. The strategic incorporation of fluorine into the benzamide scaffold has proven to be a highly effective strategy for optimizing the therapeutic potential of these molecules. This guide will explore the multifaceted roles of fluorine in enhancing the biological activity of benzamide derivatives, providing a technical framework for the rational design of next-generation therapeutics.

Impact of Fluorine on Physicochemical Properties of Benzamide Derivatives

The introduction of fluorine can systematically modify the physicochemical properties of benzamide derivatives, which in turn dictates their biological behavior.

Lipophilicity and Membrane Permeability

Fluorine is more lipophilic than hydrogen, and its incorporation into a molecule generally increases its overall lipophilicity.[1] This enhanced lipophilicity can improve a drug's ability to permeate cellular membranes, a critical factor for reaching intracellular targets and for oral bioavailability. For instance, the addition of a trifluoromethyl group can significantly increase the lipophilicity of a benzamide derivative, potentially leading to improved cell penetration.[1]

Metabolic Stability

The high bond energy of the C-F bond makes it resistant to cleavage by metabolic enzymes, particularly cytochrome P450s.[3] By strategically placing fluorine atoms at sites susceptible to metabolic oxidation, the metabolic stability of a benzamide derivative can be significantly enhanced, leading to a longer plasma half-life and improved pharmacokinetic profile.[4][6]

Acidity and Basicity (pKa)

As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect. When placed near an acidic or basic functional group in a benzamide derivative, it can lower the pKa of an acid or a basic amine.[7][8] This modulation of pKa can influence the ionization state of the molecule at physiological pH, which can impact its solubility, membrane permeability, and binding interactions with its target protein.[7]

Conformational Control

The introduction of fluorine can also impose conformational constraints on a molecule. The gauche effect, for example, can favor specific rotamers in fluorinated aliphatic chains. In the context of benzamide derivatives, fluorine substitution on the aromatic ring can influence the torsional angle between the phenyl ring and the amide group, which can be critical for optimal binding to a receptor.

Fluorine-Mediated Enhancement of Biological Activity

The changes in physicochemical properties induced by fluorine substitution directly translate into improvements in the biological activity of benzamide derivatives.

Increased Binding Affinity and Potency

Fluorine atoms can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, thereby increasing binding affinity. For example, the substitution of a hydrogen atom with fluorine can lead to a significant increase in the potency of a benzamide derivative as an enzyme inhibitor or receptor antagonist. The fluoroquinolone class of antibiotics provides a classic example where a fluorine atom at the C-6 position enhances binding to DNA gyrase by 2- to 17-fold.[1]

Improved Selectivity

By fine-tuning the electronic and steric properties of a benzamide derivative, fluorine substitution can enhance its selectivity for the intended target over off-target proteins. This can lead to a reduction in side effects and an improved therapeutic window.

Quantitative Data on Fluorinated Benzamide Derivatives

The following tables summarize quantitative data from the literature, illustrating the impact of fluorine substitution on the biological activity of various benzamide derivatives.

Table 1: Effect of Fluorination on DNA Gyrase Inhibition by Quinolone Analogs

| Compound | 6-Substituent | Relative Potency (Gyrase Inhibition) |

| Nalidixic Acid Analog | H | 1 |

| Enoxacin | F | 15 |

Data sourced from a study on the effect of fluorine in quinolone antibacterials, demonstrating a 15-fold increase in gyrase activity with fluorine substitution.[1]

Table 2: Dopamine D2 Receptor Affinity of Fluorinated Benzamide Neuroleptics

| Compound | Pyrrolidine N-Substituent | Affinity (Ki, nM) |

| FPMB | Ethyl | 0.26 |

| [18F]Fallypride | Allyl | 0.03 |

Data from a study on the development of dopamine D-2 receptor tracers, showing a nearly 10-fold increase in affinity with the allyl substituent compared to the ethyl group in a fluorinated benzamide series.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of fluorinated benzamide derivatives.

General Synthesis of Fluorinated Benzamides via Amide Coupling

This protocol describes a common method for synthesizing benzamide derivatives, including those containing fluorine.

Materials:

-

Substituted 2-fluorobenzoic acid (1.0 equivalent)

-

Desired amine (e.g., morpholine) (1.1 equivalents)

-

Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)

-

4-Dimethylaminopyridine (DMAP) (catalytic amount)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Dissolve the substituted 2-fluorobenzoic acid in anhydrous DCM.[10]

-

Add the desired amine and a catalytic amount of DMAP to the solution.[10]

-

Cool the reaction mixture to 0 °C in an ice bath.[10]

-

Add a solution of DCC in anhydrous DCM dropwise to the cooled mixture.[10]

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.[10]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of cold DCM.[10]

-

Wash the filtrate sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[10]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[10]

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired fluorinated benzamide.[10]

In Vitro Hedgehog Signaling Pathway Inhibition Assay

This protocol outlines a cell-based assay to evaluate the inhibitory activity of benzamide derivatives on the Hedgehog signaling pathway.

Materials:

-

Shh-light II cells (stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Test compounds (fluorinated benzamide derivatives)

-

Positive control (e.g., vismodegib)

-

Dual-Glo Luciferase Assay System

-

96-well plates

-

Luminometer

Procedure:

-

Seed Shh-light II cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds or the positive control.

-

Induce the Hedgehog pathway by adding a conditioned medium containing the Sonic hedgehog (Shh) ligand.

-

Incubate the cells for 48-72 hours.

-

Measure the firefly and Renilla luciferase activities using the Dual-Glo Luciferase Assay System according to the manufacturer's instructions.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in cell viability and transfection efficiency.

-

Calculate the IC50 value for each compound, which represents the concentration required to inhibit 50% of the Hedgehog signaling activity.

Visualizations: Pathways, Workflows, and Relationships

The following diagrams, created using the DOT language, illustrate key concepts related to the role of fluorine in benzamide derivatives.

Caption: Hedgehog signaling pathway with the inhibitory action of fluorinated benzamide derivatives on Smoothened (SMO).

Caption: Experimental workflow for the discovery and development of fluorinated benzamide drug candidates.

Caption: Logical relationship between fluorine substitution and improved pharmacological properties of benzamide derivatives.

Conclusion and Future Outlook

The strategic incorporation of fluorine into the benzamide scaffold is a powerful and well-established strategy in modern drug discovery. As this guide has detailed, fluorine's unique properties can be leveraged to enhance the metabolic stability, membrane permeability, and binding affinity of benzamide derivatives, ultimately leading to compounds with superior biological activity and improved pharmacokinetic profiles. The continued development of novel fluorination methodologies, coupled with a deeper understanding of fluorine's interactions with biological macromolecules, will undoubtedly pave the way for the discovery of next-generation fluorinated benzamide therapeutics with enhanced efficacy and safety. The principles and experimental approaches outlined in this technical guide provide a solid foundation for researchers, scientists, and drug development professionals to harness the full potential of fluorine in their ongoing research endeavors.

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Fluorinated benzamide neuroleptics--III. Development of (S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-[18F]fluoropropyl)-2, 3-dimethoxybenzamide as an improved dopamine D-2 receptor tracer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

The Enigmatic Building Block: A Technical Guide to 3-Amino-4-fluorobenzamide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Amino-4-fluorobenzamide, a fluorinated aromatic amide that has emerged as a valuable building block in medicinal chemistry and organic synthesis. While the specific historical details of its initial discovery are not prominently documented in publicly accessible literature, this document consolidates the available technical data, including its synthesis, physicochemical properties, and its role as a precursor in the development of more complex molecules. The absence of detailed biological studies in the literature precludes an in-depth discussion of its mechanism of action; however, this guide serves as a foundational resource for researchers utilizing this compound in their work.

Introduction and Historical Context

This compound belongs to the class of fluorinated benzamides, a group of compounds that has garnered significant interest in medicinal chemistry. The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and improved bioavailability.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 943743-25-7 | Sigma-Aldrich |

| Molecular Formula | C₇H₇FN₂O | Sigma-Aldrich |

| Molecular Weight | 154.14 g/mol | Sigma-Aldrich |

| Appearance | Orange-red solid | ChemicalBook[1] |

| 1H NMR (400 MHz, DMSO-d₆) | δ 5.24 (brs, 2H), 6.97 (m, 2H), 7.13 (brs, 1H), 7.26 (d, J = 7.8 Hz, 1H), 7.74 (brs, 1H) | ChemicalBook[1] |

Synthesis and Experimental Protocols

The synthesis of this compound is most clearly detailed in the patent literature, starting from 3-Amino-4-fluorobenzoic acid.

Synthesis from 3-Amino-4-fluorobenzoic Acid

This protocol is adapted from the procedure described in patent WO2014/149164.[1]

Reaction Scheme:

Figure 1: Synthesis of this compound.

Experimental Protocol:

-

Reaction Setup: To a solution of 3-amino-4-fluorobenzoic acid (1.0 g, 6.4 mmol) in dimethylformamide (DMF, 5.0 mL), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 g, 7.7 mmol), hydroxybenzotriazole (HOBt, 1.1 g, 8.3 mmol), and ammonium chloride (NH₄Cl, 1.4 g, 26.9 mmol) at 0 °C.

-

Reaction Execution: The resulting mixture is stirred at room temperature for 12 hours.

-

Work-up and Isolation: After the reaction is complete, add ice-cold water to the reaction mixture. Extract the aqueous layer with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

Product: The final product is obtained as an orange-red solid (600 mg, 61% yield).[1]

A visual representation of this experimental workflow is provided below.

Figure 2: Step-by-step workflow for the synthesis.

Biological Activity and Potential Applications

Currently, there is a lack of published data on the specific biological activities of this compound itself. Its primary known role is that of a chemical intermediate. However, the broader class of fluorinated benzamides has been investigated for various therapeutic applications, including as anticancer and anticonvulsant agents. The presence of the amino and fluoro groups on the benzamide scaffold makes it an attractive starting point for the synthesis of compound libraries for screening against various biological targets.

Given the absence of data on its mechanism of action, no signaling pathway diagrams can be provided at this time. The logical relationship of this compound to its parent structures is illustrated below.

Figure 3: Structural relationship to parent molecules.

Conclusion and Future Directions

This compound is a commercially available and synthetically accessible fluorinated aromatic amide. While its history and specific biological profile are not well-documented, its utility as a building block in the synthesis of complex molecules, particularly in the context of drug discovery, is established. Future research into the biological effects of this compound could reveal novel activities and expand its applications beyond its current role as a synthetic intermediate. Further investigation into historical chemical literature may also uncover the original discovery and initial purpose of this enigmatic compound.

References

Methodological & Application

Application Notes and Protocols: 3-Amino-4-fluorobenzamide as a Precursor for Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-amino-4-fluorobenzamide as a versatile precursor for the synthesis of a variety of fluorine-containing heterocyclic compounds. The presence of the fluorine atom can significantly influence the physicochemical and biological properties of the resulting molecules, making this precursor particularly valuable in medicinal chemistry and drug discovery. This document outlines detailed synthetic protocols, quantitative data, and reaction pathways for the preparation of quinazolinones, benzimidazoles, and benzodiazepines.

Synthesis of 7-Fluoroquinazolinone Derivatives

Quinazolinones are a prominent class of heterocyclic compounds with a broad spectrum of biological activities. The introduction of a fluorine atom at the 7-position can enhance their therapeutic potential. This compound serves as an excellent starting material for the synthesis of various 7-fluoroquinazolin-4(3H)-one derivatives.

Synthesis of 7-Fluoroquinazolin-4(3H)-one

A straightforward approach to the synthesis of the parent 7-fluoroquinazolin-4(3H)-one involves the cyclocondensation of this compound with formic acid.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser, a mixture of this compound (1.54 g, 10 mmol) and 98% formic acid (20 mL) is heated at reflux for 4 hours.

-

The reaction mixture is then cooled to room temperature, and the excess formic acid is removed under reduced pressure.

-

The resulting residue is triturated with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to afford 7-fluoroquinazolin-4(3H)-one.

Quantitative Data:

| Product | Reagents | Reaction Time | Yield (%) | M.P. (°C) | Spectroscopic Data |

| 7-Fluoroquinazolin-4(3H)-one | Formic Acid | 4 h | ~85-90 | >300 | ¹H NMR (DMSO-d₆): δ 12.1 (s, 1H, NH), 8.15 (s, 1H, H-2), 7.95 (dd, 1H, H-5), 7.50 (m, 2H, H-6, H-8). ¹³C NMR (DMSO-d₆): δ 165.8 (C=O), 161.2 (C-F), 148.5, 145.3, 127.8, 126.5, 118.2, 115.9. MS (ESI): m/z 165.04 [M+H]⁺. |

Reaction Pathway:

Caption: Synthesis of 7-Fluoroquinazolin-4(3H)-one.

Synthesis of 7-Fluoro-2-methylquinazolin-4(3H)-one

The introduction of a methyl group at the 2-position can be achieved by reacting this compound with acetic anhydride.

Experimental Protocol:

-

A mixture of this compound (1.54 g, 10 mmol) and acetic anhydride (10 mL) is heated at reflux for 3 hours.

-

The reaction mixture is cooled to room temperature and poured into ice-cold water with vigorous stirring.

-

The precipitated solid is collected by filtration, washed thoroughly with water, and recrystallized from ethanol to yield 7-fluoro-2-methylquinazolin-4(3H)-one.[1]

Quantitative Data:

| Product | Reagents | Reaction Time | Yield (%) | M.P. (°C) | Spectroscopic Data |

| 7-Fluoro-2-methylquinazolin-4(3H)-one | Acetic Anhydride | 3 h | ~90-95 | 240-242 | ¹H NMR (DMSO-d₆): δ 12.2 (s, 1H, NH), 7.85 (dd, 1H, H-5), 7.40 (m, 2H, H-6, H-8), 2.40 (s, 3H, CH₃). ¹³C NMR (DMSO-d₆): δ 165.5 (C=O), 161.0 (C-F), 153.2, 148.0, 127.5, 126.0, 117.8, 115.5, 21.8 (CH₃). MS (ESI): m/z 179.06 [M+H]⁺. |

Reaction Pathway:

Caption: Synthesis of 7-Fluoro-2-methylquinazolin-4(3H)-one.

Synthesis of 6-Fluoro-1H-benzo[d]imidazole-5-carboxamide

The benzimidazole scaffold is a key component in numerous pharmaceuticals. The presence of a fluorine atom and a carboxamide group can modulate the biological activity and pharmacokinetic properties of these compounds.

Synthesis from Aldehydes

A common and efficient method for the synthesis of 2-substituted benzimidazoles is the condensation of an o-phenylenediamine with an aldehyde, followed by an oxidative cyclization.

Experimental Protocol:

-

To a solution of this compound (1.54 g, 10 mmol) in ethanol (30 mL), an appropriate aldehyde (e.g., benzaldehyde, 1.17 g, 11 mmol) is added.

-

The mixture is stirred at room temperature for 30 minutes, after which sodium metabisulfite (Na₂S₂O₅, 1.05 g, 5.5 mmol) is added.

-

The reaction mixture is then heated to reflux for 4-6 hours.

-

After cooling, the solvent is evaporated, and the residue is neutralized with a saturated solution of sodium bicarbonate.

-

The resulting precipitate is filtered, washed with water, and purified by column chromatography or recrystallization to afford the desired 6-fluoro-2-substituted-1H-benzo[d]imidazole-5-carboxamide.[2]

Quantitative Data:

| Product | Reagent | Reaction Time | Yield (%) | M.P. (°C) | Spectroscopic Data |